Lipophilicity (LogP) Comparison
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibits a higher lipophilicity than its methyl ester counterpart, a critical parameter for CNS drug design and reverse-phase purification. The target compound's ACD/LogP is reported as 1.55 [1] and LogP (estimated) as 1.77 [2], while the methyl ester (CAS 32909-74-3) has a calculated LogP of 1.0464 [3]. This quantifiable difference in lipophilicity translates to a longer retention time and distinct elution profile under standard reverse-phase HPLC conditions, enabling efficient separation from more polar synthetic byproducts or unreacted starting materials [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.55; Estimated LogP: 1.77 |
| Comparator Or Baseline | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 32909-74-3): LogP = 1.0464 |
| Quantified Difference | Δ LogP ≈ 0.5 to 0.7 (higher for ethyl ester) |
| Conditions | Calculated/estimated values from ACD/Labs Percepta Platform and ChemSpider |
Why This Matters
Higher LogP indicates improved blood-brain barrier permeability potential and altered chromatographic behavior, crucial for CNS drug candidate selection and analytical method development.
- [1] ChemSpider (Legacy). Predicted Data for Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate. Accessed April 2026. View Source
- [2] Chemsrc. 1,2,3,4-四氢异喹啉-1-羧酸乙酯 Physical & Chemical Properties. Accessed April 2026. View Source
- [3] Chemsrc. Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Computational Chemistry Data. Accessed April 2026. View Source
